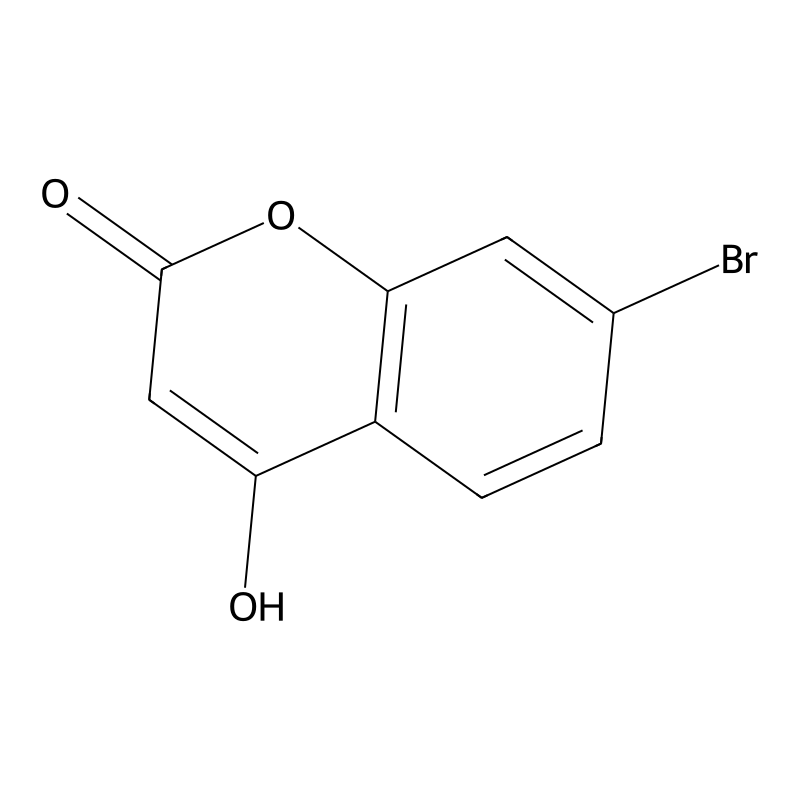

7-Bromo-4-hydroxy-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic & Biomolecular Chemistry

Application Summary: The chroman-4-one framework, which includes 7-Bromo-4-hydroxy-2H-chromen-2-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles.

Results or Outcomes: Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities.

Scientific Field: Medicinal Chemistry

Scientific Field: Synthetic Chemistry

Application Summary: The compound is used in the synthesis of coumarin heterocycles. More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria.

Scientific Field: Medicinal Chemistry

Application Summary: The compound is used in the synthesis of a new class of coumarin derivatives.

Methods of Application: The compound was synthesized via Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF.

Results or Outcomes: The outcomes of these reactions are new classes of coumarin derivatives.

Scientific Field: Synthetic Chemistry

Application Summary: The compound is used in the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms.

Methods of Application: Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs.

Scientific Field: Medicinal Chemistry

7-Bromo-4-hydroxy-2H-chromen-2-one is a heterocyclic compound with the molecular formula C9H5BrO3. Its structure consists of a coumarin core with a bromine atom at the 7th position and a hydroxyl group at the 4th position. The compound is a solid with a melting point of 244-249°C and a molecular weight of 241.04.

The compound's structure can be analyzed using various spectroscopic techniques. The presence of the bromine and hydroxyl substituents on the coumarin ring significantly influences its chemical and physical properties.

- Hydrolysis: The lactone ring can undergo cleavage by water to form a hydroxyacid derivative.

- Alkylation: The compound can undergo alkylation reactions, introducing alkyl groups to its structure.

- Williamson etherification: This reaction has been used to synthesize new coumarin derivatives using 7-Bromo-4-hydroxy-2H-chromen-2-one as a starting material.

- Reactions with nitrogenous bases and thio compounds: These reactions lead to the formation of various heterocyclic compounds, including thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine derivatives.

7-Bromo-4-hydroxy-2H-chromen-2-one and its derivatives exhibit a range of biological activities:

- Antimicrobial properties: Certain derivatives have shown potential as antibacterial and antifungal agents.

- Biopesticide activity: Some derivatives have demonstrated larvicidal and ovicidal activities against mosquito vectors, suggesting potential use in controlling mosquito-borne diseases.

- G protein-coupled receptor agonism: Some derivatives have been identified as agonists for G protein-coupled receptor-35 (GPR35), indicating potential therapeutic applications.

- Anticancer activity: Compounds containing the chroman-4-one framework, which includes 7-Bromo-4-hydroxy-2H-chromen-2-one, have shown anticancer properties.

- Other activities: Derivatives of this compound have demonstrated anticonvulsant, anticholinesterase, antidiabetic, and antituberculosis activities, as well as inhibitory activity against monoamine oxidase (MAO).

Several methods have been reported for the synthesis of 7-Bromo-4-hydroxy-2H-chromen-2-one and related compounds:

- One-pot synthesis

- Use of recyclable catalysts

- Green methodologies

- Reactions in aqueous media

These methods aim to reduce reaction time, minimize catalyst usage, eliminate byproducts, and enhance yield.

7-Bromo-4-hydroxy-2H-chromen-2-one finds applications in various fields:

- Pharmaceutical research: It serves as a precursor in the synthesis of compounds with potential therapeutic properties.

- Heterocyclic chemistry: The compound is used in the synthesis of nitrogen-containing heterocycles.

- Biopesticide development: Its derivatives are being investigated for use in mosquito control.

- Drug discovery: The compound's framework is utilized in the development of new drugs targeting various biological activities.

While specific interaction studies for 7-Bromo-4-hydroxy-2H-chromen-2-one are not detailed in the available literature, coumarin derivatives are known to interact with various biological targets. These interactions often involve the functional groups present on the coumarin ring and can lead to the observed biological activities.

Similar Compounds: Comparison and Uniqueness

7-Bromo-4-hydroxy-2H-chromen-2-one shares structural similarities with other coumarin derivatives but has unique features due to its specific substituents. Some similar compounds include:

- 4-Hydroxycoumarin

- 7-Hydroxycoumarin (Umbelliferone)

- 3-Bromo-7-hydroxy-4-methyl-2H-chromen-2-one

- 7-Methoxycoumarin (Herniarin)

- 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)

The presence of both the bromine atom at the 7th position and the hydroxyl group at the 4th position distinguishes 7-Bromo-4-hydroxy-2H-chromen-2-one from these related compounds. This unique combination of substituents contributes to its specific chemical reactivity and biological activities .

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant